molecular formula C9H12Cl2N2O B1295772 (2,4-Dichloro-5-isopropoxyphenyl)hydrazine CAS No. 40178-22-1

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine

Cat. No.: B1295772
CAS No.: 40178-22-1
M. Wt: 235.11 g/mol
InChI Key: GWHQKTAGVTYTJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is currently unknown. This compound is an intermediate in the synthesis of certain herbicides , suggesting that its targets may be enzymes or proteins involved in plant growth and development.

Mode of Action

As an intermediate in the synthesis of herbicides , it may interact with its targets by binding to active sites, leading to inhibition of the target’s function.

Biochemical Pathways

This compound may affect biochemical pathways related to plant growth and development, given its role as a herbicide intermediate

Result of Action

Given its role as a herbicide intermediate , it may lead to the inhibition of plant growth and development.

Biochemical Analysis

Biochemical Properties

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the synthesis of herbicides. It interacts with various enzymes and proteins during its synthesis process. For instance, it is synthesized by reacting 2,4-dichloro-5-isopropoxyaniline with hydrochloric acid, followed by the addition of sodium nitrite solution and sodium hydroxide solution . The interactions with these chemicals and the resulting biochemical reactions are crucial for the production of oxadiazon.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an intermediate in the synthesis of oxadiazon. It undergoes a series of chemical reactions, including binding interactions with various biomolecules. The compound’s interaction with hydrochloric acid, sodium nitrite, and sodium hydroxide leads to the formation of the final product . These interactions are essential for the compound’s function in herbicide synthesis.

Metabolic Pathways

This compound is involved in metabolic pathways related to herbicide synthesis. It interacts with enzymes and cofactors during its conversion to oxadiazon . These interactions are crucial for the compound’s role in metabolic processes, affecting metabolic flux and metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine involves the following steps :

    Starting Material: 2,4-Dichloro-5-isopropoxyaniline.

    Diazotization: The aniline compound is first reacted with hydrochloric acid to form a salt. Sodium nitrite solution is then added dropwise to the mixture at a low temperature (0°C), resulting in the formation of a diazonium salt.

    Reduction: The diazonium salt is then reduced using stannous chloride dihydrate to form the hydrazine derivative.

    Final Reaction: The hydrazine salt is treated with sodium hydroxide solution to yield this compound.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated phenyl derivatives, while substitution reactions can produce a range of substituted phenylhydrazines .

Scientific Research Applications

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of herbicides and other agrochemicals.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of herbicides and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Oxadiazon: A herbicide for which (2,4-Dichloro-5-isopropoxyphenyl)hydrazine is an intermediate.

    3-Ethoxyphenylhydrazine: Another phenylhydrazine derivative with similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of oxadiazon highlights its importance in agrochemical production .

Properties

IUPAC Name

(2,4-dichloro-5-propan-2-yloxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHQKTAGVTYTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193180
Record name (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40178-22-1
Record name [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40178-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040178221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,4-Dichloro-5-isopropoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dichloro-5-isopropoxyphenyl)hydrazine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 15.8 g (0.23 mole) of sodium nitrite in 100 mL of water was added to a stirred solution of 50.0 g (0.23 mole) of 2,4-dichloro-5-(1-methylethoxy)aniline in 250 mL of concentrated hydrochloric acid at 0° C. over 30 minutes. After complete addition, the mixture was stirred at 0° C. for 30 minutes. A solution of 114.0 g (0.506 mole) of tin (II) chloride dihydrate in 125 mL of concentrated hydrochloric acid was added dropwise to the reaction mixture. After complete addition, the mixture was stirred for one hour. The resultant white slurry was filtered. The filter cake was added to a 20% aqueous sodium hydroxide solution and stirred for 30 minutes. The basic mixture was filtered, and the filter cake recrystallized from methanol and water to yield 37.0 g of 2,4-dichloro-5-(1-methylethoxy)phenylhydrazine.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is (2,4-dichloro-5-isopropoxyphenyl)hydrazine relevant to the herbicide oxadiazon?

A1: this compound, also referred to as Oxa2 in the study, is a key hydrolysis product of the herbicide oxadiazon. [] The study investigates the electrochemical behavior of oxadiazon's hydrolysis products, including Oxa2, to develop an analytical method for determining oxadiazon concentration in commercial products. [] Understanding the properties and behavior of Oxa2 provides insights into the degradation pathway of oxadiazon and facilitates its quantification in various matrices.

Q2: What is the electrochemical behavior of this compound?

A2: The research indicates that this compound exhibits a distinct redox peak at a potential of ~0.1 V (vs. Ag/AgCl) when analyzed using cyclic and square-wave voltammetry. [] This electrochemical behavior forms the basis for developing an analytical method to quantify oxadiazon in commercial formulations. []

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